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Compound of Interest

Compound Name:
(2-Chloro-3-

methoxyphenyl)methanol

Cat. No.: B1632500 Get Quote

(2-Chloro-3-methoxyphenyl)methanol is a substituted benzyl alcohol derivative that serves

as a valuable building block in organic synthesis. Its structural complexity, featuring a specific

trisubstitution pattern on the benzene ring, makes it a key intermediate for constructing more

elaborate molecular architectures. The presence of both a chloro and a methoxy group is

particularly significant in medicinal chemistry and drug discovery. These substituents can

profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including

binding affinity, metabolic stability, and bioavailability.[1][2][3][4] The chloro group can act as a

bioisostere for a methyl group and can form halogen bonds, while the methoxy group can

modulate solubility and act as a hydrogen bond acceptor.[4] This guide provides a detailed

exploration of the primary and alternative synthetic pathways to (2-Chloro-3-
methoxyphenyl)methanol, offering field-proven insights into experimental design and

execution for professionals in chemical research and development.

Physicochemical Properties
A summary of the key physicochemical properties for (2-Chloro-3-methoxyphenyl)methanol
is presented below.
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Property Value Reference

Molecular Formula C₈H₉ClO₂ [5]

Molecular Weight 172.61 g/mol

CAS Number 187731-65-3 [6]

Appearance (Predicted) Solid or liquid

SMILES COC1=CC=CC(=C1Cl)CO [5]

InChIKey
JYHHZWHNWLNIMT-

UHFFFAOYSA-N
[5]

Primary Synthesis Pathway: A Two-Step Approach
from 2-Chloroanisole
The most reliable and regioselective synthesis of (2-Chloro-3-methoxyphenyl)methanol
involves a two-step sequence starting from the commercially available precursor, 2-

chloroanisole. This pathway leverages a directed ortho-lithiation to precisely install the formyl

group, which is subsequently reduced to the target alcohol.

Pathway Overview
This strategy hinges on the powerful directing effect of the methoxy group in the ortho-lithiation

step, which overrides other potential sites of metalation. This level of regiocontrol is difficult to

achieve with classical electrophilic aromatic substitution methods like Friedel-Crafts or

Vilsmeier-Haack reactions, where mixtures of isomers are often obtained.[7][8] The subsequent

reduction of the aldehyde is a high-yielding and straightforward transformation.
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Step 1: Synthesis of 2-Chloro-3-methoxybenzaldehyde

Step 2: Reduction to Target Alcohol

2-Chloroanisole

Lithiation

n-BuLi, THF, -78 °C

Ortho-lithiated intermediate

Formylation

DMF, -78 °C to RT

2-Chloro-3-methoxybenzaldehyde

2-Chloro-3-methoxybenzaldehyde

Reduction

NaBH4, Methanol, 0 °C

(2-Chloro-3-methoxyphenyl)methanol

Click to download full resolution via product page

Caption: Primary synthesis pathway via ortho-lithiation and reduction.
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Step 1: Synthesis of 2-Chloro-3-methoxybenzaldehyde
via Directed Ortho-Lithiation
Causality and Experimental Choice: Directed ortho-metalation (DoM) is a superior strategy for

the regioselective functionalization of substituted aromatics.[8][9] In 2-chloroanisole, the

methoxy group is a potent directed metalation group (DMG). The lone pairs on the oxygen

atom coordinate to the lithium cation of the organolithium base (e.g., n-butyllithium), delivering

the base to the adjacent ortho position (C6).[9] This kinetically controlled deprotonation occurs

specifically at this site, forming a stabilized aryllithium intermediate. Quenching this nucleophilic

intermediate with an electrophile like N,N-dimethylformamide (DMF) introduces the formyl

group precisely at the desired position.[8][10] This approach requires stringent anhydrous

conditions, as organolithium reagents react rapidly with water.

Experimental Protocol:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the

flask to -78 °C using a dry ice/acetone bath.

Precursor Addition: Add 2-chloroanisole (1.0 eq.) to the cooled THF.

Lithiation: Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via

syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution

at -78 °C for 1-2 hours.

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the

reaction mixture. The solution may change color.

Reaction Work-up: After stirring for an additional hour at -78 °C, allow the reaction to slowly

warm to room temperature. Quench the reaction by carefully adding a saturated aqueous

solution of ammonium chloride (NH₄Cl).

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl

acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 2-

chloro-3-methoxybenzaldehyde, can be purified by column chromatography on silica gel.[11]
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Step 2: Reduction of 2-Chloro-3-methoxybenzaldehyde
Causality and Experimental Choice: The reduction of an aldehyde to a primary alcohol is a

fundamental transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step

due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[11]

Unlike stronger reducing agents like lithium aluminum hydride (LAH), NaBH₄ can be used in

protic solvents like methanol or ethanol, and its work-up is significantly safer. The reaction

proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to

the electrophilic carbonyl carbon of the aldehyde.

Experimental Protocol:

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-methoxybenzaldehyde (1.0 eq.)

in methanol.

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2

eq.) portion-wise, controlling the rate of addition to manage any effervescence.

Monitoring: Stir the reaction at 0 °C and monitor its progress using Thin Layer

Chromatography (TLC) until the starting aldehyde is fully consumed.

Work-up: Slowly add water to quench the excess NaBH₄. Acidify the mixture slightly with

dilute HCl to neutralize the borate salts.

Extraction and Purification: Remove the methanol under reduced pressure. Extract the

aqueous residue with ethyl acetate. Combine the organic layers, wash with water and brine,

dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude (2-Chloro-3-
methoxyphenyl)methanol can be purified by column chromatography if necessary.[11]

Alternative Synthesis Pathway: Grignard Reaction
An alternative route involves the formation of a Grignard reagent from a suitable aryl halide,

followed by its reaction with formaldehyde. This classic organometallic approach provides a

different strategic disconnection for forming the C-C bond of the hydroxymethyl group.

Pathway Overview
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This pathway begins with 2-chloro-3-methoxybromobenzene. The bromine atom is selectively

converted into an organomagnesium halide (Grignard reagent) due to the higher reactivity of

the C-Br bond compared to the C-Cl bond in this reaction. This nucleophilic Grignard reagent

then attacks the electrophilic carbon of formaldehyde to yield the target alcohol after an acidic

workup.[12][13]

2-Chloro-3-methoxybromobenzene

Grignard Formation

Mg, THF

Grignard Reagent
(Arylmagnesium bromide)

Reaction with Formaldehyde

1. Formaldehyde (HCHO)

Alkoxide Intermediate

Acidic Workup

2. H3O+

(2-Chloro-3-methoxyphenyl)methanol
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Caption: Alternative synthesis via Grignard reaction.

Experimental Protocol Outline:

Grignard Reagent Formation: React 2-chloro-3-methoxybromobenzene with magnesium

turnings in anhydrous THF to form the corresponding Grignard reagent.[14]

Reaction with Formaldehyde: Add the freshly prepared Grignard solution to a source of

formaldehyde (e.g., paraformaldehyde or trioxane, which depolymerize in situ) at low

temperature.

Work-up and Purification: Quench the reaction with aqueous acid (e.g., NH₄Cl or dilute HCl)

and perform a standard extractive work-up and purification as described in the previous

methods.[15]

Comparative Analysis of Synthesis Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://byjus.com/chemistry/grignard-reaction-mechanism/
https://ecampusontario.pressbooks.pub/mcmasterchem1aa3/chapter/chapter-3-4-2-grignard-reactions-with-carbonyls/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Primary Pathway (Ortho-
lithiation)

Alternative Pathway
(Grignard)

Regioselectivity
Excellent; precisely controlled

by the directing group.[8]

Excellent; controlled by the

position of the starting halide.

Starting Material
2-Chloroanisole (commercially

available).[16]

2-Chloro-3-

methoxybromobenzene (may

require synthesis).

Key Reagents n-Butyllithium, DMF, NaBH₄. Magnesium, Formaldehyde.

Reaction Conditions

Requires very low

temperatures (-78 °C) and

stringent anhydrous

conditions.

Requires stringent anhydrous

conditions but is often run at

milder temperatures.[12]

Scalability

Can be challenging to scale

due to low temperatures and

organolithium handling.

Generally more scalable for

industrial applications.

Advantages
High predictability and control

over substitution pattern.

Classic, well-understood

reaction; avoids low-

temperature cryogenics.

Disadvantages
Use of pyrophoric n-BuLi;

requires cryogenic setup.

Precursor may be less

accessible; Grignard formation

can be sensitive.

Conclusion and Outlook
The synthesis of (2-Chloro-3-methoxyphenyl)methanol is most reliably achieved through a

two-step sequence involving the directed ortho-lithiation of 2-chloroanisole followed by

reduction. This pathway offers unparalleled regiochemical control, which is paramount for the

synthesis of complex, multi-substituted aromatic compounds. While the Grignard-based

approach presents a viable alternative, its practicality is contingent on the availability of the

requisite aryl bromide precursor. For researchers and drug development professionals, a firm

grasp of these methodologies is essential for the efficient and precise construction of novel
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chemical entities where the specific placement of functional groups like chloro and methoxy is

critical for achieving desired biological activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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